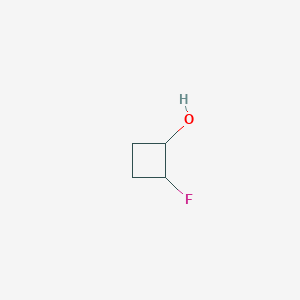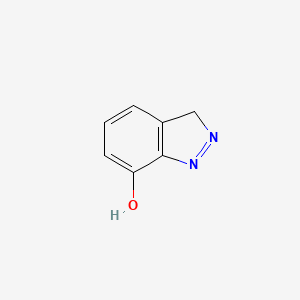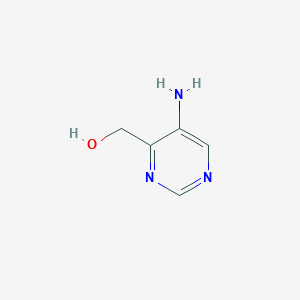![molecular formula C6H7N5 B11924589 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)
7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with formamide under acidic conditions to form the pyrazolo[4,3-d]pyrimidine core. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions
7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[4,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It has potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, blocking their function.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring, also known for its kinase inhibitory properties.
Uniqueness
7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for different kinases. This makes it a valuable compound for developing targeted therapies in medicinal chemistry.
属性
分子式 |
C6H7N5 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H7N5/c1-3-5-4(2-8-11-5)10-6(7)9-3/h2H,1H3,(H,8,11)(H2,7,9,10) |
InChI 键 |
RDKGIHJXRXCQKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC(=N1)N)C=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)








